5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-Phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thienopyrimidine core with phenyl and pyridinyl substituents, making it a versatile scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step procedures that include the formation of the thienopyrimidine core followed by the introduction of the phenyl and pyridinyl groups. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine precursors under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper salts.
Solvents: DMF, DMSO, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized thienopyrimidine compounds .
Scientific Research Applications
5-Phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), making it a promising candidate for cancer therapy.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 5-phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle in cancer cells. This inhibition leads to cell cycle arrest and apoptosis, making it an effective anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrido[2,3-d]pyrimidine: Shares structural similarities and exhibits comparable pharmacological properties.
Thieno[3,2-d]pyrimidine:
Uniqueness
5-Phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of phenyl and pyridinyl substituents, which enhance its binding affinity and specificity for molecular targets. This structural uniqueness contributes to its superior biological activity and potential for therapeutic applications .
Properties
Molecular Formula |
C18H13N3OS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13N3OS/c22-18-16-15(14-6-2-1-3-7-14)11-23-17(16)20-12-21(18)10-13-5-4-8-19-9-13/h1-9,11-12H,10H2 |
InChI Key |
HBSNPLKWYBQDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CN=CC=C4 |
Origin of Product |
United States |
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